molecular formula C16H13F3N4O2S B12948359 3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide

Cat. No.: B12948359
M. Wt: 382.4 g/mol
InChI Key: IORLVUMOBZFTTR-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a trifluoromethyl group and a thieno[2,3-d]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable thiophene derivative with a formamide derivative can yield the thienopyrimidine core.

    Introduction of the Trifluoromethyl Group: This step involves the introduction of the trifluoromethyl group at the desired position on the thienopyrimidine core. This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thienopyrimidine derivative with an appropriate benzamide derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and trifluoromethyl positions, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups at different positions or on different cores.

    Benzamide Derivatives: Compounds with benzamide moieties but different core structures.

Uniqueness

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide is unique due to its specific combination of a thienopyrimidine core, a trifluoromethyl group, and a benzamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H13F3N4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

3-ethoxy-4-[[5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C16H13F3N4O2S/c1-2-25-11-5-8(13(20)24)3-4-10(11)23-14-12-9(16(17,18)19)6-26-15(12)22-7-21-14/h3-7H,2H2,1H3,(H2,20,24)(H,21,22,23)

InChI Key

IORLVUMOBZFTTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)NC2=C3C(=CSC3=NC=N2)C(F)(F)F

Origin of Product

United States

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